1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic urea derivative featuring a benzothiadiazole dioxide core substituted with three methyl groups and a 4-fluorobenzyl moiety. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often associated with improved metabolic stability and target binding .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-11-8-15-16(22(3)26(24,25)21(15)2)9-14(11)20-17(23)19-10-12-4-6-13(18)7-5-12/h4-9H,10H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLLXDYTLFSUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NCC3=CC=C(C=C3)F)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorobenzyl group and a thiadiazole moiety, which is known for various biological activities. The presence of the 4-fluorobenzyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit the growth of various bacteria and fungi. A study highlighted that certain thiadiazole derivatives demonstrated effective inhibition against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism Tested | Activity |
|---|---|---|
| C1 | Klebsiella pneumoniae | Bacteriostatic |
| C2 | E. coli (MDR) | Efflux pump inhibition |
| C3 | Candida albicans | Antifungal activity |
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. Compounds similar to the one have shown promise in inhibiting cancer cell proliferation. For example, studies have reported that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
A derivative structurally related to the compound was tested against colon carcinoma HCT-116 cells and exhibited an IC50 value indicating significant cytotoxicity. This suggests that modifications in the thiadiazole structure can lead to enhanced anticancer activity.
The biological activity of 1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea likely involves several mechanisms:
- Enzyme Inhibition : Thiadiazole compounds often act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, which is crucial for treating infections caused by biofilm-forming pathogens .
- Cell Cycle Arrest : Certain compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of thiadiazole derivatives are critical for their therapeutic application. Studies predict favorable absorption and distribution characteristics for these compounds. However, comprehensive toxicity profiles are necessary to ensure safety in clinical applications.
Table 2: Predicted ADMET Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
| Toxicity | Low (predicted) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related urea derivatives and heterocyclic systems, focusing on substitutions, electronic effects, and biological relevance.
Key Findings
Synthetic Complexity: The target compound’s benzothiadiazole dioxide core requires multi-step synthesis, similar to benzo[d]thiazole derivatives in (e.g., 92% yield in Step 2). In contrast, 1,3,4-thiadiazole derivatives (e.g., ) are synthesized via cyclization of thiosemicarbazides, offering higher modularity .
Electronic and Steric Effects: The dioxido groups in the target compound increase electron-withdrawing character, which may enhance binding to polar enzymatic pockets compared to non-sulfonated analogues like benzimidazole-urea hybrids () .
Biological Activity :
- While direct activity data for the target compound are unavailable, structurally related urea derivatives (e.g., and ) show antifungal and antiparasitic properties. For example, compound 23 in (dual 4-fluorophenyl urea) inhibits Plasmodium falciparum with IC₅₀ values <1 μM .
- The benzodioxole-thiadiazole urea in is hypothesized to target cancer cells via kinase inhibition, suggesting the target compound’s benzothiadiazole core may share similar mechanisms .
Physicochemical Properties :
- The target compound’s logP is estimated to be higher than polar triazole-acetamide derivatives () due to methyl groups, enhancing membrane permeability but possibly reducing aqueous solubility .
- Crystallographic data for isostructural compounds () indicate planar conformations, which may facilitate π-π stacking in target binding .
Q & A
Basic: What synthetic strategies and analytical techniques ensure high yield and purity of this compound?
Answer:
The synthesis of this compound involves multi-step routes requiring precise control of reaction conditions (e.g., temperature, pH, solvent selection). Key steps include:
- Coupling reactions : Reacting substituted thiadiazole precursors with fluorobenzyl isocyanates under inert atmospheres .
- Optimization : Use of polar aprotic solvents (e.g., acetonitrile) and catalysts like triethylamine to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product.
Analytical validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm urea linkage and fluorine/thiadiazole substituents .
- HPLC-MS for purity assessment and molecular weight confirmation .
Advanced: How can structural modifications improve target selectivity and reduce off-target effects in biological assays?
Answer:
Comparative structure-activity relationship (SAR) studies are critical. For example:
| Modification | Impact | Source |
|---|---|---|
| Fluorine at benzyl position | Enhances lipophilicity and metabolic stability | |
| Methyl groups on thiadiazole | Reduces steric hindrance for enzyme binding | |
| Sulfone (dioxido) moiety | Improves solubility and electronic interactions |
Computational tools (e.g., molecular docking) predict binding affinities to targets like tyrosine kinases, guiding rational design .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing degradation products under stress conditions?
Answer:
- Stability Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic pH) .
- Techniques :
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of urea bonds) .
- FT-IR : Monitors functional group integrity, especially the sulfone (SO₂) and urea (C=O) peaks .
- TLC : Tracks by-products during synthesis .
Advanced: How can computational modeling resolve discrepancies in reported biological activity data for similar derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity variations .
- Molecular Dynamics Simulations : Assess binding mode consistency across experimental setups (e.g., pH, co-solvents) .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers (e.g., conflicting IC₅₀ values due to assay protocols) .
Advanced: What strategies mitigate synthetic challenges such as low regioselectivity in thiadiazole functionalization?
Answer:
- Directed Metalation : Use directing groups (e.g., methyl substituents) to control substitution patterns on the thiadiazole ring .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yield and selectivity .
- Protecting Groups : Temporarily shield reactive sites (e.g., urea NH) during coupling steps .
Basic: How do solvent polarity and pH influence the compound’s solubility and aggregation behavior?
Answer:
- Solubility Screening : Test in DMSO (polar aprotic) vs. ethanol (protic); fluorobenzyl groups enhance solubility in non-polar solvents .
- pH-Dependent Studies : Urea bonds may hydrolyze under strongly acidic/basic conditions, requiring buffered solutions (pH 6–8) for stability .
Advanced: What in vitro and in vivo models are recommended to evaluate its pharmacokinetic (PK) profile?
Answer:
- In Vitro :
- Caco-2 cells : Assess intestinal permeability .
- Microsomal assays : Measure metabolic stability (CYP450 interactions) .
- In Vivo :
- Rodent models : Monitor plasma half-life and tissue distribution using radiolabeled analogs .
Advanced: How can researchers validate hypothesized mechanisms of action (e.g., enzyme inhibition) using orthogonal assays?
Answer:
- Enzymatic Assays : Directly measure inhibition of targets (e.g., dihydrofolate reductase) via fluorescence polarization .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- CRISPR Knockout Models : Verify specificity by comparing activity in target-deficient vs. wild-type cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
